H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

Description

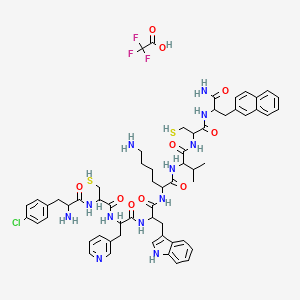

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA is a synthetic peptide featuring a non-natural sequence with multiple modified amino acid residues. Key structural attributes include:

- DL-Phe(4-Cl): A phenylalanine residue substituted with a chlorine atom at the 4-position of the aromatic ring, synthesized in racemic (DL) form.

- DL-Cys: Cysteine residues, which may facilitate disulfide bridge formation, enhancing structural stability.

- DL-Trp: Tryptophan, contributing hydrophobic and π-π stacking interactions.

- DL-Lys: Lysine, providing a positively charged side chain under physiological conditions.

- DL-Val: Valine, adding hydrophobicity and conformational rigidity.

- DL-2Nal: 2-Naphthylalanine, a bulky aromatic residue for enhanced binding affinity.

- TFA counterion: Trifluoroacetate, commonly used in peptide purification to improve solubility and stability .

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBKPNRQBRNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72ClF3N12O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide would be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: The chloro group on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products

Disulfide Bonds: Formation of intramolecular or intermolecular disulfide bonds.

Substituted Derivatives: Products where the chloro group is replaced by other functional groups.

Scientific Research Applications

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic applications, including as a potential drug candidate or diagnostic tool.

Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Cysteine-Containing Peptides

The dual DL-Cys residues in the target peptide contrast with peptides lacking disulfide-capable residues. For instance, linear peptides without cysteine show reduced stability in physiological conditions, whereas disulfide bridges in somatostatin analogs (e.g., octreotide) enhance protease resistance and half-life .

Aromatic and Heteroaromatic Residues

- DL-3Pal : The pyridyl group in 3Pal may mimic natural ligands in receptor binding, similar to quinazoline-based chalcones where heteroaromatic moieties (e.g., 6-Me) improve bioactivity .

- DL-2Nal : Compared to phenylalanine, 2Nal’s bulkier side chain increases hydrophobic interactions, akin to modifications in opioid peptides (e.g., naloxone) that enhance receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.